molecular formula C18H18N2O2S B2414955 N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide CAS No. 1903299-32-0

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide

Cat. No.: B2414955
CAS No.: 1903299-32-0
M. Wt: 326.41
InChI Key: YDQGNIARRBRVFP-UHFFFAOYSA-N
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Description

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a furan ring, a pyridine ring, and a thiophene ring, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan-pyridine intermediate: This step involves the coupling of a furan derivative with a pyridine derivative under specific conditions, such as using a palladium catalyst in a Suzuki coupling reaction.

    Introduction of the thiophene ring: The intermediate is then reacted with a thiophene derivative, often through a Friedel-Crafts acylation reaction, to introduce the thiophene ring.

    Formation of the propanamide group: Finally, the compound undergoes amidation to form the propanamide group, typically using reagents like acyl chlorides or anhydrides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogenation catalysts (e.g., palladium on carbon), lithium aluminum hydride, and sodium borohydride.

    Substitution: Halogenating agents, nucleophiles (e.g., amines, alcohols), and electrophiles (e.g., alkyl halides).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-(2-methylthiophen-2-yl)propanamide: Similar structure but with a different substitution pattern on the thiophene ring.

    N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-(3-ethylthiophen-2-yl)propanamide: Similar structure but with an ethyl group instead of a methyl group on the thiophene ring.

Uniqueness

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide is unique due to its specific combination of furan, pyridine, and thiophene rings, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-3-(3-methylthiophen-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-13-8-10-23-17(13)6-7-18(21)20-12-14-4-5-15(19-11-14)16-3-2-9-22-16/h2-5,8-11H,6-7,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQGNIARRBRVFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CCC(=O)NCC2=CN=C(C=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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